molecular formula C13H16FNO3 B6630056 (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6630056
M. Wt: 253.27 g/mol
InChI Key: QFNCDVYBRSCPFE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorinated aromatic ring and a pyrrolidine moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-18-10-2-3-11(12(14)6-10)13(17)15-5-4-9(7-15)8-16/h2-3,6,9,16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCDVYBRSCPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, using formaldehyde and a suitable catalyst.

    Coupling with the Fluorinated Aromatic Ring: The final step involves coupling the pyrrolidine derivative with a fluorinated aromatic compound, such as 2-fluoro-4-methoxybenzoyl chloride, under appropriate conditions (e.g., using a base like triethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone may have potential as a pharmaceutical intermediate or active ingredient. Its unique chemical properties could be leveraged to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interactions with molecular targets such as enzymes, receptors, and other biomolecules. The fluorinated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with different substitution patterns on the aromatic ring.

    (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Another isomer with a different position of the methoxy group.

    (4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.

Uniqueness

(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, as well as the presence of the hydroxymethyl group on the pyrrolidine ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

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